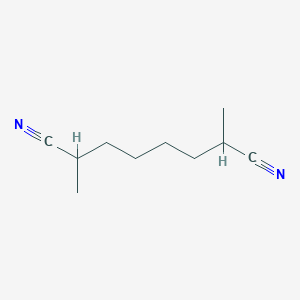
2,7-Dimethyloctanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloctanedinitrile is an organic compound with the molecular formula C10H16N2 It is a dinitrile, meaning it contains two nitrile groups (-C≡N) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyloctanedinitrile typically involves the reaction of 2,7-dimethyloctane with a nitrile-forming reagent. One common method is the dehydration of the corresponding diamide using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyloctanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) are common methods.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under mild conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dimethyloctanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctanedinitrile depends on the specific chemical reactions it undergoes. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydrogen atoms. In oxidation reactions, the nitrile groups are transformed into amides or carboxylic acids through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
2,6-Dimethyloctanedinitrile: Similar structure but with nitrile groups at different positions.
2,7-Dimethylnonanedinitrile: Similar structure but with an additional carbon atom in the hydrocarbon chain.
2,7-Dimethylheptanedinitrile: Similar structure but with one less carbon atom in the hydrocarbon chain.
Uniqueness: 2,7-Dimethyloctanedinitrile is unique due to its specific arrangement of nitrile groups and the length of its hydrocarbon chain. This specific structure imparts distinct chemical properties and reactivity, making it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
88691-90-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,7-dimethyloctanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)5-3-4-6-10(2)8-12/h9-10H,3-6H2,1-2H3 |
InChI Key |
RKRRPWLLULFKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















